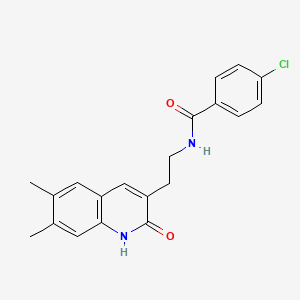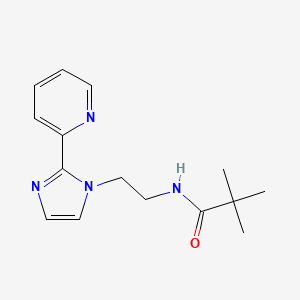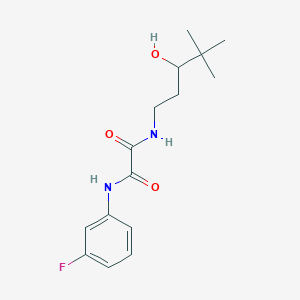
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as FOXY-5, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOXY-5 is a small molecule that belongs to the class of oxalamides and has been shown to have anti-cancer properties.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Related Compounds
1. Orexin Receptor Antagonism and Binge Eating Disorder Treatment
Compounds with specific receptor targeting abilities, such as orexin receptor antagonists, have been investigated for their potential in treating compulsive behaviors, including binge eating disorders in animal models. For instance, compounds like GSK1059865 and SB-649868 have demonstrated efficacy in selectively reducing binge eating of highly palatable food without affecting standard food pellet intake in rats, implicating orexin (OX) receptors in compulsive eating behaviors. This suggests a potential pharmacological target for treating eating disorders with a compulsive component (Piccoli et al., 2012).
2. Neurokinin-1 Receptor Antagonism for Emesis and Depression
Research into neurokinin-1 (NK1) receptor antagonists has yielded compounds with potential therapeutic applications in treating emesis and depression, highlighting the broad relevance of receptor-targeted therapies in neuropsychiatric and gastrointestinal conditions. Such compounds exhibit desirable pharmacokinetic properties, including oral bioavailability and efficacy in pre-clinical models (Harrison et al., 2001).
3. Androgen Receptor Modulators in Disease Treatment
Selective androgen receptor modulators (SARMs) represent a class of compounds with significant potential in treating androgen-dependent diseases. For example, S-1, a potent SARM, has been explored for its therapeutic promise in benign hyperplasia, showcasing the importance of selective receptor modulation in developing new treatments (Wu et al., 2006).
4. Chemical Sensing and Environmental Monitoring
Compounds capable of acting as chemosensors for metal ions, such as Cu2+, have been developed for applications in bioimaging and environmental monitoring. This illustrates the role of chemical compounds in non-therapeutic areas, where their specific binding or sensing capabilities can be leveraged for detecting and quantifying environmental contaminants (Anbu et al., 2012).
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)12(19)7-8-17-13(20)14(21)18-11-6-4-5-10(16)9-11/h4-6,9,12,19H,7-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZPOLDEHRBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1=CC(=CC=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2535327.png)
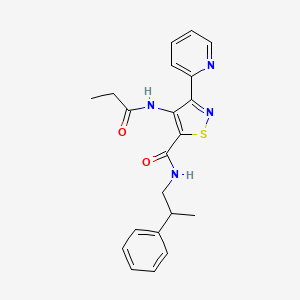
![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)
![N-Phenyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2535331.png)
![7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535333.png)
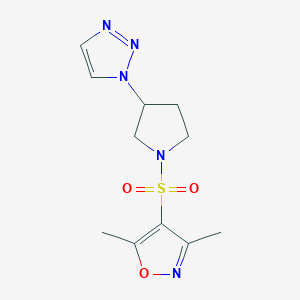
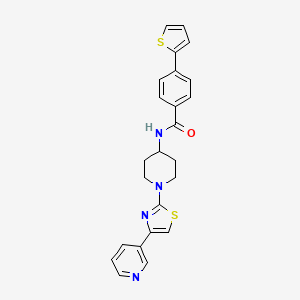
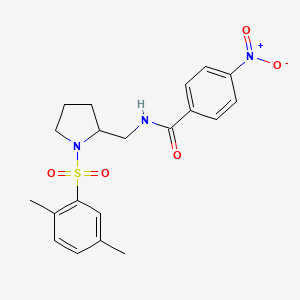
![N-Methyl-N-[2-[methyl-[(2-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2535341.png)
